molecular formula C18H30FeO6 B7981068 Iron tri(4-methoxypent-3-en-2-one)

Iron tri(4-methoxypent-3-en-2-one)

Cat. No.: B7981068
M. Wt: 398.3 g/mol
InChI Key: JONTUVKJQKYLBP-VSBSIAEVSA-N
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Description

Iron tri(4-methoxypent-3-en-2-one), also known as ferric acetylacetonate or Fe(acac)₃, is a coordination complex with the molecular formula C₁₅H₂₁FeO₆ and CAS number 14024-18-1 . It is a dark red crystalline powder with a density of 5.24 g/mL and a melting point of 180–183°C (decomposition) . This compound is widely used in catalysis, materials science, and as a precursor for iron oxide nanoparticles due to its stability and solubility in organic solvents .

Properties

IUPAC Name

iron;(E)-4-methoxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H10O2.Fe/c3*1-5(7)4-6(2)8-3;/h3*4H,1-3H3;/b3*6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONTUVKJQKYLBP-VSBSIAEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron tri(4-methoxypent-3-en-2-one) can be synthesized by reacting iron(III) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving iron(III) chloride in an alcohol solvent, such as ethanol, and then adding acetylacetone and a base, such as sodium hydroxide. The mixture is stirred and heated to promote the reaction, resulting in the formation of iron tri(4-methoxypent-3-en-2-one) as a precipitate .

Industrial Production Methods

In industrial settings, the production of iron tri(4-methoxypent-3-en-2-one) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Iron tri(4-methoxypent-3-en-2-one) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form iron(III) oxide and other by-products.

    Reduction: It can be reduced to iron(II) compounds under specific conditions.

    Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) oxide, while reduction can produce iron(II) complexes .

Scientific Research Applications

Iron tri(4-methoxypent-3-en-2-one) has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which iron tri(4-methoxypent-3-en-2-one) exerts its effects involves coordination with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, influencing their structure and function. The molecular targets and pathways involved include iron-sulfur clusters and heme-containing proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iron(III) Complexes with Hydroxypyridinone Ligands

Iron(III) complexes derived from hydroxypyridinone ligands, such as 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones, exhibit enhanced iron-chelating stability compared to Fe(acac)₃. Key differences include:

  • Ligand Structure: Hydroxypyridinones form six-membered chelate rings, whereas acetylacetonate (acac) ligands form five-membered rings .
  • pFe³⁺ Values: Hydroxypyridinone complexes demonstrate higher pFe³⁺ values (~20.5), indicating stronger iron-binding affinity, compared to Fe(acac)₃ (pFe³⁺ ~15.2) .
  • Applications: Hydroxypyridinone complexes are prioritized in medicinal chemistry for iron overload therapy, while Fe(acac)₃ is primarily used in industrial catalysis .
Table 1: Structural and Functional Comparison
Property Fe(acac)₃ Hydroxypyridinone-Fe(III) Complexes
Ligand Type β-diketonate (acac) Hydroxypyridinone
Coordination Geometry Octahedral Octahedral
pFe³⁺ ~15.2 ~20.5
Primary Applications Catalysis, nanomaterials Therapeutic iron chelation
Thermal Stability Stable up to 180°C Stable up to 250°C

4-Trimethylsiloxy-3-penten-2-one (TMS-acac)

TMS-acac (C₈H₁₄O₂Si ) is a silicon-modified acetylacetone derivative used as a ligand precursor. Unlike Fe(acac)₃, it lacks metal coordination but shares structural similarities:

  • Reactivity: TMS-acac is a volatile liquid (boiling point 100°C at 9.75 Torr) and serves as a protected enol ether in organic synthesis .
  • Functional Role : While Fe(acac)₃ is a preformed metal complex, TMS-acac is utilized to synthesize custom metal chelates via transmetallation .
Table 2: Physicochemical Properties
Property Fe(acac)₃ 4-Trimethylsiloxy-3-penten-2-one
State at RT Solid (dark red powder) Liquid
Melting Point 180–183°C N/A (liquid)
Boiling Point Decomposes 100°C (at 9.75 Torr)
Solubility Organic solvents (e.g., toluene) Organic solvents (e.g., THF)

4-(Methoxyphenyl)pent-3-en-2-one

This compound (C₁₂H₁₄O₂, CAS 1322-26-5) is a non-metallic analog with a methoxyphenyl substituent. Key distinctions include:

  • Coordination Capacity : Lacks a β-diketonate moiety, preventing metal chelation .
  • Applications : Primarily used as a fragrance intermediate or UV stabilizer, contrasting with Fe(acac)₃’s role in catalysis .

Comparison with Functionally Similar Iron Compounds

Ferric Acetylacetonate Derivatives

Derivatives like ferric acetylacetonate nitrate (Fe(acac)₃·NO₃) exhibit altered solubility and redox properties. For example:

  • Solubility in Polar Solvents : Nitrate derivatives show enhanced solubility in polar aprotic solvents compared to Fe(acac)₃ .
  • Magnetic Properties : Fe(acac)₃ is paramagnetic (µeff = 5.9 BM), while nitrate derivatives may display weaker magnetism due to modified ligand fields .

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